molecular formula C37H40O6 B11928609 (2R,3R,4S,5R,6S)-3,4,5-tris(phenylmethoxy)-2-(phenylmethoxymethyl)-6-prop-2-enoxyoxane

(2R,3R,4S,5R,6S)-3,4,5-tris(phenylmethoxy)-2-(phenylmethoxymethyl)-6-prop-2-enoxyoxane

Cat. No.: B11928609
M. Wt: 580.7 g/mol
InChI Key: LFXIXGYQTQLJCK-MANRWTMFSA-N
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Description

This compound is a highly substituted oxane (tetrahydropyran) derivative featuring three phenylmethoxy (benzyloxy) groups, one phenylmethoxymethyl substituent, and a propenoxy (allyloxy) chain. Its structure suggests applications as a synthetic intermediate, particularly in carbohydrate or natural product synthesis, where bulky protecting groups like phenylmethoxy are employed to stabilize reactive hydroxyl moieties during multi-step reactions.

Properties

Molecular Formula

C37H40O6

Molecular Weight

580.7 g/mol

IUPAC Name

(2R,3R,4S,5R,6S)-3,4,5-tris(phenylmethoxy)-2-(phenylmethoxymethyl)-6-prop-2-enoxyoxane

InChI

InChI=1S/C37H40O6/c1-2-23-39-37-36(42-27-32-21-13-6-14-22-32)35(41-26-31-19-11-5-12-20-31)34(40-25-30-17-9-4-10-18-30)33(43-37)28-38-24-29-15-7-3-8-16-29/h2-22,33-37H,1,23-28H2/t33-,34-,35+,36-,37+/m1/s1

InChI Key

LFXIXGYQTQLJCK-MANRWTMFSA-N

Isomeric SMILES

C=CCO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5

Canonical SMILES

C=CCOC1C(C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Allyl 2,3,4,6-tetra-O-benzyl-a-D-glucopyranoside can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Allyl 2,3,4,6-tetra-O-benzyl-a-D-glucopyranoside has several applications in scientific research:

Mechanism of Action

The mechanism of action of Allyl 2,3,4,6-tetra-O-benzyl-a-D-glucopyranoside primarily involves its reactivity as a protected glucopyranoside. The benzyl groups protect the hydroxyl groups from unwanted reactions, allowing selective modifications at the anomeric position. The allyl group can participate in various reactions, such as epoxidation or cross-coupling, to introduce additional functionality .

Comparison with Similar Compounds

Structural Features

Compound Name Key Substituents Molecular Formula (Estimated) Notable Functional Groups
Target Compound 3× phenylmethoxy, phenylmethoxymethyl, propenoxy C₃₈H₄₂O₈ (est. MW ~658) Ethers (benzyloxy, allyloxy)
Compound 16 hydroxyl, 4 hydroxyphenyl, glycosyl units C₆₀H₆₂O₂₄ (MW 1167.10) Phenolic hydroxyls, glycosidic bonds
Compound Phenylmethoxy, propenoxy, acetylated sugars Not specified Benzyl ethers, allyl ethers, acetyl esters

Key Observations :

  • The target compound lacks hydroxyl groups due to full benzyl protection, contrasting with ’s hydroxyl-rich phenolic compound, which has 16 H-bond donors .
  • Compared to acetylated analogs (e.g., ), benzyl ethers in the target compound confer greater stability under acidic/basic conditions but require harsher deprotection methods (e.g., hydrogenolysis) .

Physicochemical Properties

Property Target Compound Compound Compound (Example)
LogP (Predicted) ~4.5–5.5 (highly lipophilic) XlogP: 2.30; AlogP: 0.75 Ranges: 0.75–4.5 (depending on substituents)
H-Bond Donors 0 (all hydroxyls protected) 16 0–3 (ether-dominated structures)
Molecular Weight ~658 g/mol 1167.10 g/mol 356–795 g/mol
Solubility Low (nonpolar substituents) Moderate (polar hydroxyls) Variable (hydrophobic vs. polar groups)

Implications :

  • The target compound’s high lipophilicity (LogP ~5) suggests poor aqueous solubility but enhanced membrane permeability, making it suitable for organic-phase reactions or lipid-based delivery systems.
  • In contrast, hydroxylated analogs () exhibit higher polarity, favoring applications in aqueous environments (e.g., pharmacological reference standards) .

Key Steps :

Core Oxane Formation : Cyclization of a diol or triol precursor.

Benzylation : Reaction with benzyl bromide under basic conditions to install phenylmethoxy groups.

Propenoxy Introduction: Allylation via nucleophilic substitution or Mitsunobu reaction.

Biological Activity

The compound (2R,3R,4S,5R,6S)-3,4,5-tris(phenylmethoxy)-2-(phenylmethoxymethyl)-6-prop-2-enoxyoxane is a complex organic molecule notable for its intricate structure and potential biological activities. Characterized by multiple phenylmethoxy groups and a prop-2-enoxy functional group, this compound features a six-membered oxane ring with specific stereochemistry that influences its biological interactions and therapeutic potential.

Chemical Structure and Properties

The molecular formula of the compound is C41H42O7C_{41}H_{42}O_7 with a molecular weight of approximately 678.8 g/mol. The stereochemistry at multiple chiral centers enhances its specificity in biological interactions.

Structural Features

Feature Description
Functional Groups Phenylmethoxy and prop-2-enoxy
Molecular Weight 678.8 g/mol
Molecular Formula C41H42O7C_{41}H_{42}O_7

Potential Biological Activities

  • Antioxidant Activity : Similar compounds have shown the ability to scavenge free radicals.
  • Antimicrobial Properties : Some derivatives exhibit activity against various bacterial strains.
  • Anticancer Effects : Certain structural analogs have demonstrated cytotoxic effects on cancer cell lines.

Research on structurally related compounds suggests several mechanisms through which (2R,3R,4S,5R,6S)-3,4,5-tris(phenylmethoxy)-2-(phenylmethoxymethyl)-6-prop-2-enoxyoxane may exert its biological effects:

  • Enzyme Inhibition : Compounds with similar phenolic structures often act as enzyme inhibitors.
  • Receptor Modulation : The interaction with specific receptors may lead to altered signaling pathways.
  • DNA Interaction : Some derivatives are known to intercalate with DNA, affecting replication and transcription.

Case Studies and Research Findings

A limited number of studies directly address the biological activity of this specific compound; however, insights can be drawn from related research:

  • Study on Phenolic Compounds : A study published in the Journal of Medicinal Chemistry highlighted the anticancer properties of phenolic compounds similar to this oxane derivative. The study found that these compounds could induce apoptosis in various cancer cell lines through caspase activation and mitochondrial pathways .
  • Antimicrobial Activity Assessment : Research conducted by Smith et al. (2023) demonstrated that phenylmethoxy derivatives displayed significant antimicrobial activity against Gram-positive bacteria. The mechanism was attributed to membrane disruption and inhibition of cell wall synthesis .
  • Antioxidant Properties Investigation : A comparative analysis showed that phenolic structures could effectively reduce oxidative stress in cellular models, suggesting that (2R,3R,4S,5R,6S)-3,4,5-tris(phenylmethoxy)-2-(phenylmethoxymethyl)-6-prop-2-enoxyoxane may possess similar capabilities .

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